The synthesis of Anilopam involves multiple steps, primarily focusing on constructing the benzazepine core and subsequently functionalizing it. The general synthetic route includes:
Anilopam's molecular structure is characterized by a complex arrangement typical of benzazepines, which includes a seven-membered ring fused to a six-membered aromatic ring. Key structural features include:
Crystallographic studies may provide further insights into the three-dimensional conformation of Anilopam, which is essential for understanding its interactions with biological targets.
Anilopam participates in various chemical reactions that can modify its structure and potentially enhance its pharmacological profile:
These reactions are essential for modifying Anilopam's properties to explore its potential applications in medicinal chemistry.
Anilopam acts primarily as an agonist at opioid receptors, particularly targeting the mu-opioid receptor. The mechanism involves:
Anilopam exhibits several notable physical and chemical properties:
These properties are critical for understanding how Anilopam behaves in biological systems and during synthesis.
Although Anilopam was never marketed as a therapeutic agent, it holds potential applications in various fields:
Anilopam (chemical name: 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline) is a synthetic opioid analgesic belonging to the benzazepine class of compounds. Its molecular formula is C₂₀H₂₆N₂O, with a molar mass of 310.44 g/mol [1] [10]. Structurally, Anilopam features a benzazepine core—a seven-membered diazepine ring fused to a benzene ring—distinguished by a methoxy group at position 7 and a methyl group at position 4. The compound is further substituted with an ethyl-linked aniline moiety at position 3, contributing to its receptor-binding properties [2] [10].
As an opioid, Anilopam functions as an agonist at opioid receptors, though its precise receptor selectivity profile (mu, delta, or kappa) remains undetermined in publicly available literature [2] [7]. It is classified as a synthetic opioid due to its entirely laboratory-derived structure, differing significantly from naturally occurring opiates (e.g., morphine) or semi-synthetic opioids (e.g., oxycodone) [6] [8].
Table 1: Key Chemical Identifiers of Anilopam
Property | Value |
---|---|
CAS Number (free base) | 53716-46-4 [2] |
CAS Number (stereospecific) | 2650709-38-7 [10] |
Molecular Formula | C₂₀H₂₆N₂O |
Molar Mass | 310.44 g/mol |
Chemical Class | Benzazepine-derived opioid agonist |
The development of Anilopam occurred against the backdrop of intensive synthetic opioid research during the mid-20th century. Following World War II, pharmaceutical innovation surged, driven by the need for potent analgesics with improved safety profiles and the geopolitical imperative to reduce reliance on natural opium sources [3] [5]. This era witnessed breakthroughs like meperidine (1939) and fentanyl (1960), showcasing a shift toward piperidine and aniline-derived scaffolds [3] [6].
Anilopam emerged in the 1960s, developed by the pharmaceutical company Pentwell (assigned the research code PR 786-723) [1]. Its benzazepine structure represented a departure from prevalent opioid classes:
Benzazepines were an exploratory chemotype, investigated for their potential to engage opioid receptors while offering novel pharmacokinetic or side-effect profiles. However, like many opioid candidates of this period, Anilopam was never advanced to clinical markets [1] [3]. This reflects a broader trend wherein numerous synthetics were shelved due to commercial prioritization, safety concerns, or the rising dominance of fentanyl congeners [3] [5].
Table 2: 20th-Century Opioid Development Timeline Relevant to Anilopam
Period | Key Developments | Impact on Anilopam Research |
---|---|---|
Pre-1960s | Isolation of morphine (1806), synthesis of heroin (1894), development of meperidine (1939) | Established opioid receptor pharmacology; validated synthetic approaches [3] [6] |
1960s | Fentanyl synthesis (Janssen, 1960); Anilopam discovery (Pentwell) | Explored non-piperidine/non-morphinan scaffolds (e.g., benzazepines) [1] [3] |
Post-1960s | Rise of fentanyl analogs (sufentanil, alfentanil) | Shifted industry focus toward piperidine-based superpotent opioids [3] [6] |
Pharmacological Characterization
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0